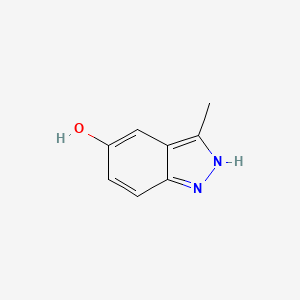
3-methyl-1H-indazol-5-ol
Overview
Description
3-methyl-1H-indazol-5-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The compound this compound features a fused bicyclic structure consisting of a benzene ring and a pyrazole ring, with a hydroxyl group at the 5-position and a methyl group at the 3-position.
Mechanism of Action
Target of Action
Indazole derivatives, which include 3-methyl-1h-indazol-5-ol, have been found to exhibit a wide variety of biological activities . These activities suggest that indazole derivatives may interact with multiple targets, including enzymes like cyclo-oxygenase-2 (COX-2) and 5-lipoxygenase .
Mode of Action
Indazole derivatives have been shown to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This suggests that this compound might interact with its targets, leading to the inhibition of certain enzymatic reactions.
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect the arachidonic acid pathway . This pathway is involved in the production of eicosanoids, which are signaling molecules that regulate inflammation and immunity.
Result of Action
Indazole derivatives have been shown to possess anti-inflammatory activity . This suggests that this compound may exert similar effects, potentially by inhibiting the production of inflammatory mediators.
Biochemical Analysis
Biochemical Properties
3-methyl-1H-indazol-5-ol, like other indazole derivatives, may interact with various enzymes and proteins. For instance, indazole derivatives have been reported to inhibit monoamine oxidase (MAO), an enzyme that metabolizes neurotransmitter amines in peripheral and central tissues
Cellular Effects
Indazole derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines
Molecular Mechanism
Indazole derivatives have been reported to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-indazol-5-ol can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . These methods typically yield good to excellent results with minimal byproducts.
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, is common in industrial settings due to their efficiency and cost-effectiveness . Additionally, solvent-free and catalyst-free methods are explored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H-indazol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
3-methyl-1H-indazol-5-ol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Comparison with Similar Compounds
3-methyl-1H-indazol-5-ol can be compared with other indazole derivatives, such as 1H-indazole, 2H-indazole, and 5-methoxy-1H-indazol-3-ol . While these compounds share a similar core structure, their unique substituents confer distinct biological activities and chemical properties.
1H-indazole: Known for its anticancer and anti-inflammatory properties.
2H-indazole: Exhibits antimicrobial and antiviral activities.
5-methoxy-1H-indazol-3-ol: Demonstrates potent inhibition of arachidonic acid oxidation.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its interaction with molecular targets and improves its pharmacological profile .
Properties
IUPAC Name |
3-methyl-2H-indazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-7-4-6(11)2-3-8(7)10-9-5/h2-4,11H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJXASDLOGNCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670312 | |
| Record name | 3-Methyl-2H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904086-08-4 | |
| Record name | 3-Methyl-2H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid](/img/structure/B3165785.png)
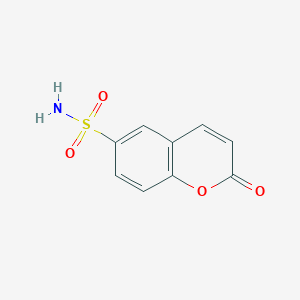
![2,6-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide](/img/structure/B3165796.png)
![(2-Methylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B3165812.png)
![Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3165817.png)
Amine Hydrochloride](/img/structure/B3165826.png)
![Butyl[(3-Fluorophenyl)Methyl]Amine Hydrochloride](/img/structure/B3165834.png)
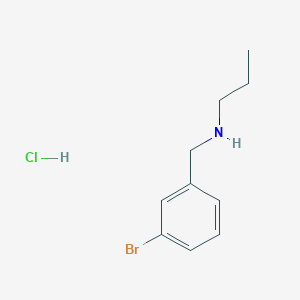
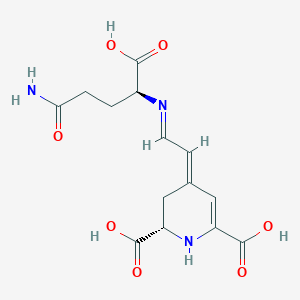
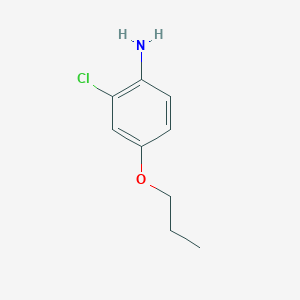
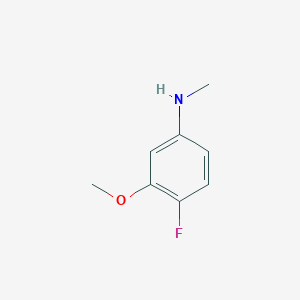
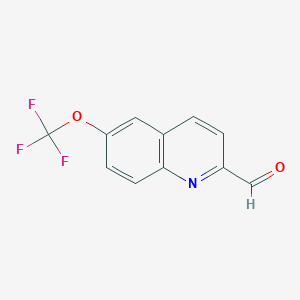

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3165893.png)
